

An In-depth Technical Guide to (Z)-hept-3-enoic Acid

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Compound of Interest		
Compound Name:	Hept-3-enoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and potential biological properties of (Z)-hept-3-enoic acid. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, quantitative data and detailed experimental context.

Structural Information and Chemical Properties

(Z)-hept-3-enoic acid is an unsaturated short-chain carboxylic acid with the molecular formula $C_7H_{12}O_2$.[1] The "Z" designation in its IUPAC name indicates that the higher priority substituents on the double bond are on the same side, resulting in a cis configuration. Its structure consists of a seven-carbon chain with a carboxylic acid group at one end and a double bond between the third and fourth carbon atoms.

Below is a table summarizing the key chemical and physical properties of (Z)-**hept-3-enoic acid** and its (E)-isomer for comparison.

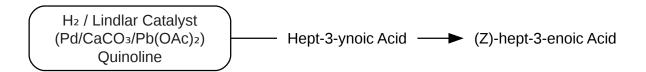


Property	(Z)-hept-3-enoic acid	(E)-hept-3-enoic acid
Molecular Formula	C7H12O2	C7H12O2
Molecular Weight	128.17 g/mol	128.17 g/mol
CAS Number	29901-85-7	28163-84-0
IUPAC Name	(Z)-hept-3-enoic acid	(E)-hept-3-enoic acid
Boiling Point	Not available	226.5 °C at 760 mmHg
Density	Not available	0.968 g/cm ³
pKa (predicted)	Not available	4.37 ± 0.10
Flash Point	Not available	123.8 °C

Experimental Protocols Synthesis of (Z)-hept-3-enoic Acid

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, most notably a Lindlar catalyst. This method can be applied to the synthesis of (Z)-**hept-3-enoic acid** from hept-3-ynoic acid.

Reaction Scheme:



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Caption: Synthesis of (Z)-hept-3-enoic acid.

Detailed Protocol:

• Catalyst Preparation: Prepare a Lindlar catalyst by suspending palladium on calcium carbonate (5% w/w) in a suitable solvent, such as methanol. To this suspension, add a



solution of lead(II) acetate and a small amount of quinoline. The quinoline acts as a catalyst poison, preventing over-reduction to the fully saturated heptanoic acid.

- Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve hept-3-ynoic acid in an appropriate solvent (e.g., methanol or ethanol). Add the prepared Lindlar catalyst to the solution.
- Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1 atm). Stir the reaction mixture vigorously at room temperature.
- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
- Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure.
- Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure (Z)-hept-3-enoic acid.

Spectroscopic Characterization

The structure of (Z)-**hept-3-enoic acid** can be confirmed using various spectroscopic methods. While specific experimental spectra for this compound are not readily available in public databases, the expected characteristic signals are outlined below based on general principles of spectroscopy for similar molecules.

2.2.1. ¹H NMR Spectroscopy

- -COOH Proton: A broad singlet typically appearing downfield, around 10-13 ppm.
- Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.3-5.8 ppm. The coupling constant (J-value) between these protons would be characteristic of a cis-alkene (typically 6-12 Hz).
- Allylic Protons (-CH₂-CH=): A multiplet around 2.0-2.3 ppm.



 Alkyl Protons: Signals corresponding to the remaining methylene and methyl groups would appear upfield, typically between 0.9 and 1.7 ppm.

2.2.2. ¹³C NMR Spectroscopy

- Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
- Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.
- Alkyl Carbons: Signals for the sp³ hybridized carbons would appear in the upfield region of the spectrum.

2.2.3. Infrared (IR) Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
- C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹.
- =C-H Bend (cis-alkene): A characteristic absorption around 675-730 cm⁻¹.

2.2.4. Mass Spectrometry

The mass spectrum of (Z)-hept-3-enoic acid would show a molecular ion peak (M^+) at m/z = 128. The fragmentation pattern would likely involve the loss of the carboxyl group and characteristic cleavages of the alkyl chain. The fragmentation of the isomeric (Z)-3-heptene shows characteristic fragments that could be similar to the fragmentation of the alkyl chain of (Z)-hept-3-enoic acid after the initial loss of the carboxylic acid functionality.

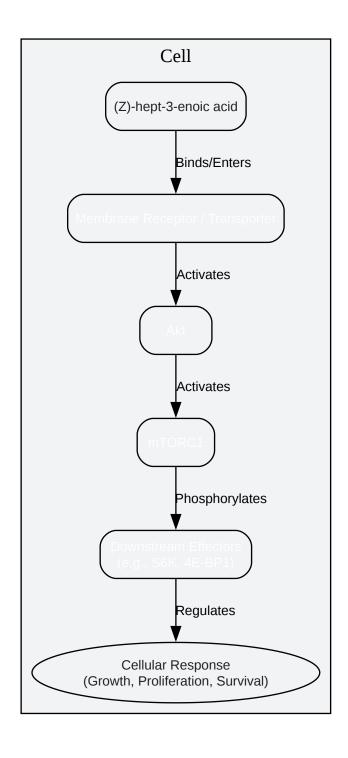
Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of (Z)-**hept-3-enoic acid** are limited, the broader class of short-chain fatty acids (SCFAs) and unsaturated fatty acids are known to have various biological roles. These compounds can influence cellular processes by altering membrane fluidity, acting as signaling molecules, or serving as energy sources.



Some unsaturated fatty acids have been shown to modulate the activity of signaling pathways involved in inflammation and cellular stress responses. For instance, certain fatty acids can activate the Akt-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Below is a generalized representation of how a short-chain unsaturated fatty acid might influence the Akt-mTOR pathway.





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References

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